Zoniporide hydrochloride has emerged as a significant pharmacological agent due to its potent and selective inhibition of the Na+/H+ exchanger-1 (NHE-1). This exchanger plays a crucial role in regulating intracellular pH and volume, and its inhibition has been associated with cardioprotective effects, particularly in the context of ischemia-reperfusion injury1259. The development and study of zoniporide have provided insights into its potential therapeutic applications, as well as its pharmacokinetic properties and safety profile.
Zoniporide functions by selectively inhibiting the NHE-1 isoform, which is primarily responsible for the exchange of extracellular sodium for intracellular hydrogen ions. This inhibition prevents the intracellular accumulation of sodium, which can lead to calcium overload and subsequent cellular damage during ischemic events. Zoniporide has demonstrated a high degree of selectivity for NHE-1 over other isoforms, with an IC50 value of 14 nM, making it more potent than other inhibitors such as eniporide and cariporide15. The selectivity and potency of zoniporide are attributed to its unique chemical structure, which includes a cyclopropyl and a 5-quinolinyl substituent on the central pyrazole ring6.
Zoniporide has shown significant cardioprotective efficacy in various experimental models. It has been found to reduce infarct size in myocardial ischemia-reperfusion injury models in rabbits and rats, and it has been shown to improve cardiac function during reperfusion in isolated rat hearts subjected to cardioplegic arrest and hypothermic ischemia245. Additionally, zoniporide has been observed to reduce the incidence and severity of post-reperfusion arrhythmias and ventricular fibrillation in rat models10.
While zoniporide has demonstrated promising therapeutic potential, concerns have been raised regarding its neurotoxic effects. Studies in rats and dogs have shown that continuous intravenous infusion of zoniporide for up to one month can lead to peripheral sensory axonopathy, characterized by nerve fiber degeneration and functional changes in the peripheral nervous system7. These findings underscore the importance of careful preclinical evaluation of neurological function when developing NHE-1 inhibitors.
The pharmacokinetic profile of zoniporide is characterized by moderate plasma protein binding and a half-life of approximately 1.5 hours in monkeys. It also has a major active metabolite, which contributes to its pharmacological effects89. The metabolism of zoniporide by aldehyde oxidase (AO) has been studied, revealing that structural variations can significantly influence its metabolic rate. Understanding these structure-metabolism relationships is crucial for mitigating potential AO liabilities and optimizing the drug's pharmacokinetic properties8.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 163594-75-0